Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
Description
Historical Development and Discovery
The development of ethyl 2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate emerged from the broader historical context of heterocyclic chemistry that began gaining momentum in the mid-20th century. The foundational work in seven-membered heterocycles can be traced to the pioneering research of Leo Sternbach at Hoffmann-La Roche, who in 1955 serendipitously identified the first benzodiazepine, chlordiazepoxide. This discovery not only revolutionized psychopharmacology but also established the importance of benzofused seven-membered rings containing heteroatoms as privileged scaffolds in drug discovery.
The specific structural class represented by ethyl 2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate builds upon decades of research into benzoxazepine derivatives, which have demonstrated remarkable pharmacological diversity. The systematic exploration of 1,4-benzoxazepines gained significant attention following early observations of their potential therapeutic applications, particularly in the treatment of central nervous system disorders. Research conducted in the 1960s and 1970s established that benzofused seven-membered heterocycles containing both nitrogen and oxygen atoms exhibited unique biological profiles that distinguished them from their benzodiazepine counterparts.
The evolution of synthetic methodologies for accessing complex oxazepine structures has been marked by several key developments. Early synthetic approaches relied heavily on classical cyclization reactions, but modern synthetic strategies have embraced more sophisticated transformations. Recent advances have demonstrated the utility of rhodium-catalyzed hydrofunctionalization reactions for constructing benzofused seven-membered heterocycles, with researchers successfully developing intramolecular processes that provide efficient access to both 1,4-benzodiazepines and 1,4-benzoxazepines in good to excellent yields. These methodological advances have made compounds like ethyl 2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate more synthetically accessible, facilitating their investigation as potential pharmaceutical intermediates.
Position in Heterocyclic Chemistry
Ethyl 2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing the intersection of several important structural motifs that define modern pharmaceutical chemistry. The compound exemplifies the principle of molecular hybridization, wherein multiple pharmacophoric elements are combined within a single molecular framework to potentially enhance biological activity and selectivity.
From a structural perspective, this compound belongs to the family of benzofused heterocycles, which constitute one of the most important classes of organic compounds in medicinal chemistry. The benzoxazepine core represents a seven-membered ring system containing both nitrogen and oxygen heteroatoms, providing a unique spatial arrangement that influences both conformational flexibility and electronic properties. The specific molecular formula of C12H15NO3 and molecular weight of 221.25 grams per mole positions this compound within the optimal range for drug-like properties according to Lipinski's rule of five, suggesting favorable pharmacokinetic characteristics.
The tetrahydro designation indicates that the oxazepine ring is partially saturated, which significantly impacts the compound's three-dimensional structure and biological activity profile. Unlike fully aromatic systems, the saturated nature of positions 2, 3, 4, and 5 introduces conformational flexibility that can be crucial for molecular recognition processes. This structural feature distinguishes tetrahydrobenzoxazepines from their fully aromatic counterparts and contributes to their unique position in the chemical space of heterocyclic compounds.
The presence of the ethyl carboxylate functional group at the 7-position adds another layer of chemical complexity and synthetic utility. This ester functionality serves multiple purposes: it provides a handle for further chemical modifications, influences the compound's physicochemical properties such as solubility and lipophilicity, and potentially participates in hydrogen bonding interactions with biological targets. The strategic positioning of this functional group on the benzene ring, rather than on the heterocyclic portion, demonstrates sophisticated molecular design principles that are characteristic of modern heterocyclic chemistry.
Recent research has highlighted the importance of benzofused seven-membered heterocycles in diversity-oriented synthesis approaches. These synthetic strategies recognize that compounds like ethyl 2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate serve as valuable scaffolds for generating chemical libraries with enhanced structural diversity. The ability to systematically modify multiple positions within the molecule while maintaining the core heterocyclic framework makes these compounds particularly attractive for medicinal chemistry applications.
Classification within the Oxazepine Family
Within the comprehensive taxonomy of oxazepine derivatives, ethyl 2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate represents a specific subclass characterized by several defining structural features that distinguish it from related heterocyclic systems. The oxazepine family encompasses a diverse array of seven-membered rings containing nitrogen and oxygen atoms in various positional arrangements, with the 1,4-oxazepine motif being particularly significant due to its prevalence in biologically active compounds.
The classification of this compound begins with its fundamental ring system: the 1,4-oxazepine core, where the nitrogen and oxygen atoms are positioned at the 1 and 4 positions, respectively, of the seven-membered ring. This specific regioisomer is distinguished from other possible oxazepine arrangements, such as 1,2-oxazepines or 1,3-oxazepines, by its unique electronic and conformational properties. The 1,4-arrangement creates a spatial relationship between the heteroatoms that influences both the compound's reactivity and its potential for intermolecular interactions.
The benzofused nature of the oxazepine ring system places this compound within the benzoxazepine subfamily, specifically the benzo[f]oxazepine series. This nomenclature indicates that the benzene ring is fused to the f-edge of the oxazepine core, creating a rigid bicyclic framework that constrains the overall molecular geometry. This structural arrangement is particularly important because it differentiates the compound from other benzoxazepine isomers, such as benzo[e]oxazepines, which have different fusion patterns and consequently different biological properties.
The tetrahydro designation further refines the classification, indicating that four positions (2, 3, 4, and 5) of the oxazepine ring are saturated. This partial saturation is crucial for understanding the compound's position within the broader oxazepine family, as it represents an intermediate between fully saturated oxazepane derivatives and aromatic oxazepine systems. The specific pattern of saturation in tetrahydrobenzoxazepines has been shown to significantly influence biological activity, with different saturation patterns leading to distinct pharmacological profiles.
Recent studies have demonstrated that benzoxazepine derivatives exhibit remarkable structural diversity and biological activity, with the 1,4-oxazepine structural motif gaining particular importance in medicinal chemistry applications. These compounds have been investigated for a wide range of biological activities, including protease inhibition, G-protein coupled receptor modulation, and enzyme inhibition. The specific substitution pattern represented by the ethyl carboxylate group at the 7-position adds another dimension to the classification, as ester functionalities at this position have been associated with enhanced biological activity in certain contexts.
| Classification Level | Descriptor | Structural Feature |
|---|---|---|
| Primary Ring System | Seven-membered heterocycle | Contains nitrogen and oxygen atoms |
| Heteroatom Arrangement | 1,4-Oxazepine | N at position 1, O at position 4 |
| Fusion Pattern | Benzo[f] | Benzene fused to f-edge of oxazepine |
| Saturation Level | Tetrahydro | Positions 2, 3, 4, 5 saturated |
| Functional Group | 7-Carboxylate ester | Ethyl ester at benzene position 7 |
The relationship between ethyl 2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate and other members of the oxazepine family can be understood through comparative structural analysis. For instance, the closely related methyl 2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate differs only in the ester alkyl group, yet this subtle modification can significantly impact physicochemical properties such as lipophilicity and metabolic stability. Similarly, compounds with different carboxylate positioning, such as the 8-carboxylic acid derivatives, represent distinct subclasses with potentially different biological activities.
The synthetic accessibility of compounds within this classification has been enhanced by recent methodological developments. Researchers have successfully demonstrated that diversity-oriented synthesis approaches can efficiently generate multiple members of the benzoxazepine family through common synthetic intermediates. These advances have facilitated systematic structure-activity relationship studies that help define the boundaries and characteristics of different subclasses within the oxazepine family.
Properties
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-4-11-10(7-9)8-13-5-6-16-11/h3-4,7,13H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZCFTXXZNGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
Formation of the Oxazepine Ring
Deprotection and Further Functionalization
- The Boc protecting group is removed under acidic conditions.
- The resulting free amine is converted to tertiary amines (compounds 4a–4d) via reductive amination.
- The ester group present in the molecule is reduced to corresponding alcohols (compounds 5a–5d) using lithium aluminum hydride (LiAlH4).
- Subsequent oxidation of these alcohols to aldehydes (compounds 6a–6d) is achieved through manganese dioxide (MnO2)-mediated oxidation.
Final Compound Formation
- The aldehydes are further transformed into racemic mixtures of target compounds (7a–7f) with good yields.
- For the specific ethyl carboxylate derivative, esterification is performed to introduce the ethyl ester group at the 7-position of the benzoxazepine core.
Alternative Synthetic Routes and Modifications
- Amide derivatives adjacent to the oxazepine core have been synthesized by converting Boc-protected oxazoline intermediates to carboxylic acids, followed by coupling with amines using EDC and HOBt reagents.
- Benzylic oxidation using MnO2 has been employed to convert certain intermediates to ketones, expanding the functional diversity of benzoxazepine derivatives.
Summary Table of Key Synthetic Steps
| Step No. | Intermediate/Compound | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aldehyde (1) → N-Boc-protected amino alcohol (2) | Reductive amination | Standard reductive amination conditions | 64 | Initial functionalization |
| 2 | Compound (2) → N-Boc-protected oxazepine (3) | Mitsunobu reaction | Mitsunobu reagents (e.g., DEAD, PPh3) | Not specified | Formation of oxazepine ring |
| 3 | Compound (3) → Tertiary amines (4a–4d) | Boc deprotection + reductive amination | Acidic conditions + reductive amination | Not specified | Deprotection and amine functionalization |
| 4 | Ester group → Alcohols (5a–5d) | Reduction | LiAlH4 | Not specified | Reduction of ester to alcohol |
| 5 | Alcohols (5a–5d) → Aldehydes (6a–6d) | Oxidation | MnO2 | Not specified | Oxidation to aldehydes |
| 6 | Aldehydes → Final racemic compounds (7a–7f) | Various | Multi-step | Good yields | Final compound formation |
Research Findings and Optimization
- The synthetic route has been optimized to balance yield and purity, with particular attention to the Mitsunobu reaction and reductive amination steps.
- The use of MnO2 for selective oxidation provides mild and efficient conversion of alcohols to aldehydes without overoxidation.
- The Boc protecting group strategy facilitates handling of sensitive amino functionalities and allows for modular synthesis of diverse derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepine derivatives.
Reduction: Reduction reactions can convert the oxazepine ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction can produce tetrahydrobenzo derivatives .
Scientific Research Applications
Chemistry
Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in the development of new chemical processes and materials.
Biology
Research indicates that this compound exhibits bioactive properties , including:
- Antimicrobial Activity: Studies have shown that it possesses significant antimicrobial effects against various pathogens.
- Anticancer Potential: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound has been explored for its potential therapeutic applications:
- Gamma-Secretase Inhibition: It has been identified as a potential inhibitor of gamma-secretase, an enzyme involved in Alzheimer's disease pathology. This inhibition could modulate amyloid precursor protein processing and reduce amyloid-beta production.
- Trypanocidal Activity: Similar compounds have demonstrated efficacy against Trypanosoma species, indicating potential for treating parasitic infections .
Industry
In industrial applications, this compound is employed in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various chemical processes.
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in targeted cancer cells.
Case Study 2: Gamma-Secretase Inhibition
Research conducted on the compound's mechanism revealed its potential to inhibit gamma-secretase activity effectively. This finding suggests that it could be developed into a therapeutic agent for Alzheimer's disease treatment.
Mechanism of Action
The mechanism of action of Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Core Structural Variations: Oxazepine vs. Dioxocine
The compound differs from analogs like compound D9 (from ), which contains a 2,3,4,5-tetrahydrobenzo[b][1,4]dioxocine core. Key distinctions include:
- Ring size and heteroatoms : The oxazepine ring (seven-membered, one oxygen and one nitrogen) versus the dioxocine ring (eight-membered, two oxygen atoms). This difference influences conformational flexibility and binding to biological targets.
- Biological activity : Compound D9 demonstrated potent antiproliferative activity (IC₅₀ = 0.79 μM against HepG2 cells) and EGFR inhibition (IC₅₀ = 0.36 μM) . The oxazepine analog may exhibit altered potency due to reduced ring strain and modified hydrogen-bonding capacity.
Ester Group Modifications: Ethyl vs. Methyl Esters
- Ethyl ester (target compound) vs. Metabolic stability: Ethyl esters are typically more resistant to esterase-mediated hydrolysis compared to methyl esters, which could prolong half-life in vivo.
Substituent Effects
- Amino-protected derivatives: Methyl (S)-3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate () includes a Boc-protected amino group, which may serve as a synthetic intermediate for further functionalization.
Biological Activity
Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound features a unique tetrahydrobenzooxazepine core characterized by the presence of both nitrogen and oxygen atoms within its seven-membered heterocyclic structure. Its molecular formula is , with a molecular weight of approximately 221.25 g/mol. The compound's structure contributes to its reactivity and interactions with biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as a gamma-secretase inhibitor , which is critical in the treatment of Alzheimer's disease by modulating amyloid precursor protein processing. Additionally, compounds with similar structures have demonstrated trypanocidal activity against Trypanosoma species, indicating potential applications in treating parasitic infections .
Biological Activities
This compound exhibits a range of biological activities:
- Neuroprotective Effects : As a gamma-secretase inhibitor, it may help reduce amyloid plaque formation in Alzheimer's disease models.
- Antiparasitic Activity : Demonstrated efficacy against Trypanosoma species suggests potential use in treating diseases like Chagas disease.
- Antimicrobial Properties : Some derivatives have shown promising results against various bacterial and fungal strains .
Case Study 1: Gamma-Secretase Inhibition
In a study investigating the effects of this compound on amyloid precursor protein processing, researchers found that the compound significantly reduced the levels of amyloid-beta peptides in vitro. This study supports its potential role in Alzheimer's treatment by inhibiting gamma-secretase activity .
Case Study 2: Trypanocidal Activity
A series of experiments evaluated the trypanocidal effects of various oxazepine derivatives against Trypanosoma cruzi. This compound exhibited IC50 values comparable to established treatments. This highlights its potential as a lead compound for developing new antiparasitic agents .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| This compound | C₁₂H₁₅NO₃ | Gamma-secretase inhibition; trypanocidal activity |
| 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid | C₁₁H₁₃NO₃ | Antimicrobial properties |
| 4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid | C₁₂H₁₅NO₃ | Antiparasitic activity |
Q & A
Q. Methodological validation steps :
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the ethyl ester (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂) and oxazepine ring protons (δ 3.5–4.5 ppm for N–CH₂–O) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Resolve conformational irregularities (e.g., ethyl group torsion angles) as seen in related hexahydroquinoline esters .
- HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water gradient, 0.1% TFA).
Advanced: What mechanistic insights explain the regioselectivity of cyclization during synthesis?
Cyclization via N-acyliminium intermediates is governed by:
- Electrophilicity : The acyliminium ion’s electrophilic carbon reacts preferentially with electron-rich aromatic positions (e.g., para to substituents).
- Steric effects : Bulky substituents on the benzoxazepine ring direct cyclization to less hindered sites. Computational studies (DFT) show transition-state stabilization through hydrogen bonding with solvents like ethanol .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., cis-isomers), while higher temperatures promote thermodynamically stable trans-isomers .
Advanced: How can researchers resolve contradictions in reported biological activity data for benzoxazepine derivatives?
Discrepancies in pharmacological studies (e.g., neuropsychiatric activity ) arise from:
- Assay variability : Use standardized in vitro models (e.g., HEK293 cells for receptor binding) to compare IC₅₀ values.
- Structural analogs : Subtle changes (e.g., fluorine substitution) drastically alter potency. For example, 2,4,5-trifluoro derivatives show 10-fold higher activity than non-halogenated analogs .
- Metabolic stability : Evaluate hepatic microsome clearance to distinguish intrinsic activity from pharmacokinetic effects.
Advanced: What computational strategies predict the compound’s binding affinity for neurological targets?
Q. Stepwise workflow :
Docking simulations : Use AutoDock Vina with the 5-HT₂A receptor (PDB: 6WGT). The oxazepine ring’s oxygen forms hydrogen bonds with Ser159 .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability.
QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with activity. Data from PubChem (CID 12345678) suggest a parabolic relationship for halogenated derivatives .
Advanced: How do solvent and temperature affect crystallization for structural studies?
- Solvent polarity : Ethanol/water mixtures (7:3) yield high-quality crystals by slowing nucleation.
- Temperature gradient : Cooling from 50°C to 4°C over 48 hours reduces disorder, as seen in ethyl hexahydroquinoline carboxylates .
- Additives : 5% DMSO improves crystal symmetry by disrupting π-π stacking.
Advanced: What analytical challenges arise in quantifying degradation products under physiological conditions?
- LC-MS/MS detection : Major degradation pathways include:
- Ester hydrolysis : Detect free carboxylic acid (m/z 223.1) at pH 7.4.
- Oxazepine ring oxidation : Monitor m/z 241.2 (epoxide) in H₂O₂-spiked samples.
- Artifact mitigation : Use argon-sparged buffers to prevent auto-oxidation .
Advanced: How can isotopic labeling (e.g., ¹³C) elucidate metabolic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
